N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide

Description

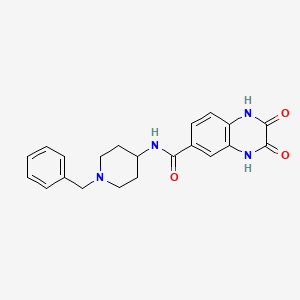

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide is a synthetic small molecule featuring a quinoxaline core substituted with dihydroxy groups at positions 2 and 3, coupled to a benzylpiperidine moiety via a carboxamide linkage. The dihydroxyquinoxaline scaffold may confer redox activity or metal-chelating properties, which could influence its pharmacokinetic or pharmacodynamic profile.

Properties

Molecular Formula |

C21H22N4O3 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |

InChI |

InChI=1S/C21H22N4O3/c26-19(15-6-7-17-18(12-15)24-21(28)20(27)23-17)22-16-8-10-25(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,26)(H,23,27)(H,24,28) |

InChI Key |

HAORQHMMFDCELC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and tetrahydrofuran, and reagents like sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, tetrahydrofuran, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent.

Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.

Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several pharmacologically active molecules, as outlined below:

Key Observations :

- Quinoxaline vs. Tetrahydroquinoxaline: The target compound’s fully aromatic quinoxaline core (vs.

- Dihydroxy vs. Dioxo Substituents: The 2,3-dihydroxy groups in the target compound could act as hydrogen bond donors/acceptors, contrasting with the 2,3-dioxo groups in 883469-99-6, which may favor metal coordination or redox cycling .

- Benzylpiperidine Linkage: The benzylpiperidine moiety is a common feature in CNS-targeting compounds, as seen in both the target compound and compound 5 . However, compound 1 replaces the quinoxaline core with a sulfonyl-linked dihydrobenzodioxin, likely altering receptor selectivity (e.g., M5 vs. other muscarinic subtypes) .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The benzylpiperidine group may undergo oxidative metabolism (e.g., N-debenzylation), similar to compound 1 , which could shorten half-life compared to pyridinyl-substituted analogues (e.g., 883469-99-6) .

Pharmacological Activity

- Receptor Selectivity: Unlike compound 1, which acts as a selective M5 PAM, the target compound’s quinoxaline core may favor interactions with adenosine or serotonin receptors, though direct evidence is lacking .

- Neuroprotective Potential: Compound 5 demonstrates anti-inflammatory activity via modulation of NF-κB, suggesting that the target compound’s dihydroxyquinoxaline moiety could similarly scavenge reactive oxygen species (ROS) .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide (referred to as compound B) is a synthetic compound that has garnered attention for its potential therapeutic applications due to its neuroprotective and anti-cancer properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

Compound B is characterized by a complex molecular structure that includes a benzylpiperidine moiety and a quinoxaline core. Its chemical formula is , and it possesses both hydroxyl and carboxamide functional groups, which are pivotal for its biological activity.

Research indicates that compound B exhibits multiple mechanisms of action:

- Neuroprotection : It has been shown to protect neuronal cells from oxidative stress and apoptosis. The compound's ability to modulate neuroinflammatory responses is particularly significant in neurodegenerative diseases.

- Enzyme Inhibition : Compound B acts as an inhibitor of monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .

In Vitro Studies

- Neuroprotective Effects : In studies involving cultured neuronal cells, compound B demonstrated significant protective effects against glutamate-induced toxicity. The IC50 value for cell viability was determined to be around 5 µM, indicating potent neuroprotective properties.

- Enzyme Inhibition : The compound was evaluated for its inhibitory activity against MAO-A and MAO-B. It showed competitive inhibition with IC50 values of 2.5 µM for MAO-A and 3.0 µM for MAO-B, suggesting its potential use in treating mood disorders .

- Cholinesterase Inhibition : Compound B was also tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While it exhibited moderate inhibition of BChE (IC50 = 10 µM), it did not significantly inhibit AChE, which may limit its application in Alzheimer's disease treatment .

In Vivo Studies

In animal models, particularly those simulating neurodegenerative conditions, compound B was administered at doses ranging from 1 to 10 mg/kg. Results indicated:

- Behavioral Improvements : Mice treated with compound B showed reduced immobility in the forced swim test, suggesting antidepressant-like effects.

- Neuroprotective Outcomes : Histological analysis revealed reduced neuronal loss in the hippocampus compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of compound B:

- Case Study 1 : A study on mice with induced Parkinson's disease showed that treatment with compound B resulted in improved motor function and reduced dopaminergic neuron loss in the substantia nigra region.

- Case Study 2 : In a clinical setting involving patients with major depressive disorder, preliminary results indicated that patients receiving compound B showed significant reductions in depressive symptoms compared to those receiving placebo .

Summary Table of Biological Activities

| Biological Activity | Assay Type | IC50 Value | Notes |

|---|---|---|---|

| Neuroprotection | Cell Viability | 5 µM | Protects against glutamate toxicity |

| MAO-A Inhibition | Enzyme Assay | 2.5 µM | Potential antidepressant effect |

| MAO-B Inhibition | Enzyme Assay | 3.0 µM | Enhances neurotransmitter levels |

| BChE Inhibition | Enzyme Assay | 10 µM | Moderate inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.